Setomimycin

Overview

Description

Setomimycin is a potent antibiotic that was isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947 . It has been recognized for its antimicrobial and antitumor activity . Setomimycin inhibits the SARS-CoV-2 Mpro enzyme with an IC 50 value of 12.02 µM . It also shows anti-inflammatory, antioxidant properties, and antiproliferative activity .

Synthesis Analysis

Setomimycin is produced by Streptomyces sp. strain RA-WS2 from the NW Himalayan region . The production of Setomimycin was enhanced using a biostatistical approach, specifically the One Factor at a Time (OFAT) approach, followed by Taguchi L9 orthogonal array (OA) design in a 30L fermenter . The optimized production medium supplemented with 150 g/L glycerol and 7.5 g/L soybean meal with an agitation rate of 100 RPM and air flow rate of 20 LPM (Liters Per Minute) resulted in 675 mg/L setomimycin production within 96–108 h of fermentation .Molecular Structure Analysis

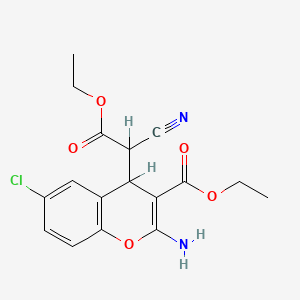

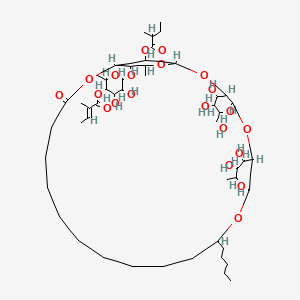

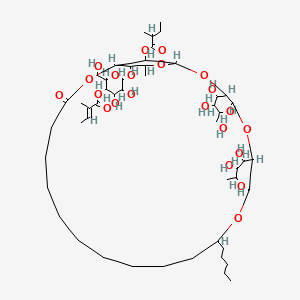

The molecular structure of Setomimycin was elucidated by NMR analysis and biosynthetic studies . The structure is a rare 9,9’-bianthrylanthracene .Chemical Reactions Analysis

The biosynthetic study of Setomimycin was carried out using [1-13C]- and [1,2-13C2] sodium acetate precursors . The labeling pattern was determined by the 13C-13C coupling constants with the aid of 13C{13C} homonuclear decoupling experiments, concluding that homodimers of nonaketides via decarboxylation at each C-terminal connected in a “body-to-body” fashion forming the carbon skeleton .Physical And Chemical Properties Analysis

Setomimycin is a reddish-orange powder . Its molecular weight is 580.17 . It is soluble in MeOH, EtOH, acetone, CHCl3, and benzene, but insoluble in petroleum ether and hexane .Scientific Research Applications

Setomimycin: A Comprehensive Analysis of Scientific Research Applications

COVID-19 Therapeutic Potential: Setomimycin has been investigated for its potential as a therapeutic agent against COVID-19. Studies have focused on molecular docking studies of Setomimycin with selected targets related to the virus, suggesting its promise in this field .

Antibacterial Activity: First isolated in 1978, Setomimycin has demonstrated in vitro antibacterial activity. This suggests its utility in treating bacterial infections or as a lead compound for developing new antibiotics .

Antitumor Activity: In addition to its antibacterial properties, Setomimycin has shown in vivo antitumor activity. This points to its potential use in cancer research, either as a treatment or a model for anticancer drug development .

Biostatistical Approach for Production Enhancement: Research has also been conducted on optimizing the production of Setomimycin using biostatistical methods. This includes adjusting culture parameters like carbon source, nitrogen source, agitation, and aeration rate to increase yield .

Mechanism of Action

Target of Action

Setomimycin is a rare tetrahydroanthracene antibiotic . The primary target of Setomimycin is the SARS-CoV-2 main protease (Mpro) . This enzyme plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .

Mode of Action

Setomimycin interacts with its target, the Mpro enzyme, by binding to the Glu166 residue . This interaction prevents the dimerization of the SARS-CoV-2 Mpro monomer . By inhibiting the dimerization process, Setomimycin disrupts the function of the Mpro enzyme, thereby inhibiting the replication of the SARS-CoV-2 virus .

Biochemical Pathways

It is known that the compound’s action on the mpro enzyme disrupts the life cycle of the sars-cov-2 virus

Result of Action

The result of Setomimycin’s action is the inhibition of the SARS-CoV-2 virus replication . By binding to the Mpro enzyme and preventing its dimerization, Setomimycin disrupts the life cycle of the virus . Additionally, Setomimycin has been reported to exhibit anti-inflammatory and antioxidant properties .

Action Environment

The production and efficacy of Setomimycin can be influenced by various environmental factors. For instance, the production of Setomimycin by Streptomyces sp. strain RA-WS2 can be optimized by adjusting parameters such as the carbon source, nitrogen source, air, and agitation . These factors can significantly influence the yield of Setomimycin, thereby affecting its availability for therapeutic use .

Safety and Hazards

properties

IUPAC Name |

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJOJJMQZEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989284 | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Setomimycin | |

CAS RN |

69431-87-4, 72484-73-2 | |

| Record name | Setomimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic AM 2947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Setomimycin?

A1: Setomimycin is a weakly acidic antibiotic first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947. [] It belongs to a class of compounds called bianthracenes, characterized by their unique structure consisting of two anthracene units joined together. Setomimycin exhibits activity against Gram-positive bacteria, including Mycobacteria, and also demonstrates antitumor activity against Sarcoma-180 solid tumors in mice. []

Q2: What is the structure of Setomimycin and how was it determined?

A2: Setomimycin has a molecular formula of C34H28O9 and a molecular weight of 580 g/mol. [] Its structure, featuring a 9,9'-bianthryl core, was elucidated using a combination of techniques, including UV spectroscopy (with absorption maxima at 228, 268, and 422 nm), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q3: How does the structure of Setomimycin relate to its biological activity?

A3: While the precise mechanism of action of Setomimycin remains unclear, its bianthracene structure, specifically the atropisomerism arising from restricted rotation around its central bond, is crucial for its biological activity. [] This unique structural feature likely influences its interaction with biological targets, contributing to its antibacterial and antitumor properties. Further research is needed to fully elucidate the structure-activity relationship of Setomimycin and its analogues.

Q4: What is known about the biosynthesis of Setomimycin?

A4: Setomimycin biosynthesis originates from a polyketide pathway. [, ] Genomic analysis of Streptomyces aurantiacus JA 4570 identified a putative Setomimycin biosynthetic gene cluster. [] This cluster shows significant similarity to the gene clusters responsible for the biosynthesis of related bianthracenes like Julichromes and Spectomycin B1, suggesting a common evolutionary origin. [, , ] Notably, cytochrome P450 enzymes are thought to play a key role in the dimerization of polyketide monomers, leading to the formation of the characteristic bianthracene scaffold of Setomimycin. []

Q5: Are there any other bacteria besides Streptomyces pseudovenezuelae that produce Setomimycin?

A5: Yes, Streptomyces justiciae strain RA-WS2 has been identified as a novel producer of Setomimycin. [] This finding highlights the potential for discovering new Setomimycin producing strains and optimizing their production capabilities for research and potential applications.

Q6: Has Setomimycin been investigated for its potential against biofilms?

A6: Yes, recent research investigated the synergistic effect of Setomimycin in combination with kanamycin and amikacin on inhibiting biofilm formation in Listeria monocytogenes. [] This study suggests the potential for utilizing Setomimycin in combination therapies to combat bacterial infections, particularly those associated with biofilms, which are often more resistant to conventional treatments.

Q7: Have there been any computational studies on Setomimycin?

A7: Yes, Setomimycin has been explored as a potential molecule targeting COVID-19 using in silico approaches. [, ] Although further research is needed, these computational studies provide valuable insights into the potential therapeutic applications of Setomimycin against viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)